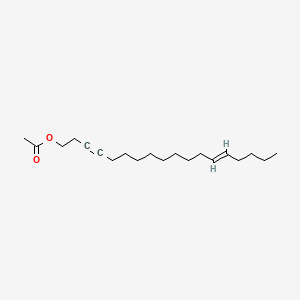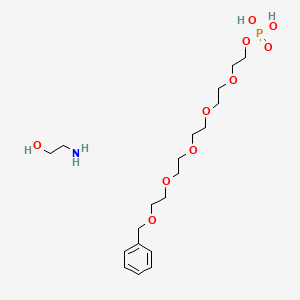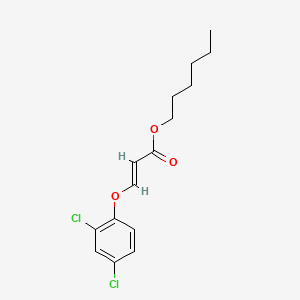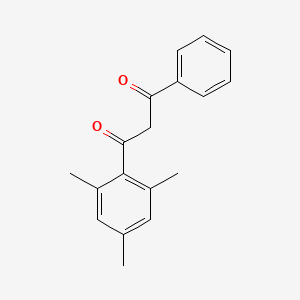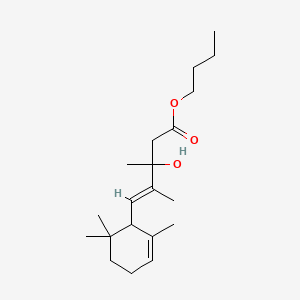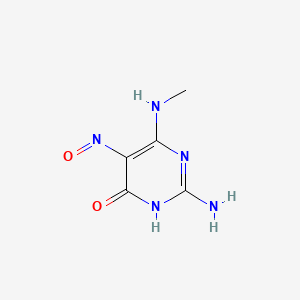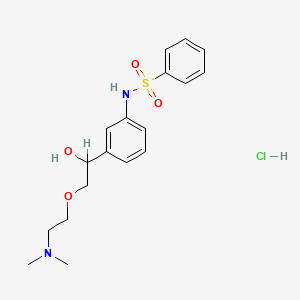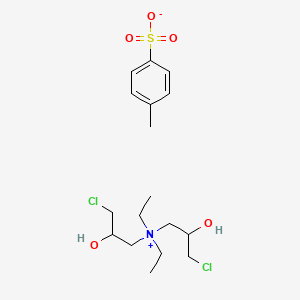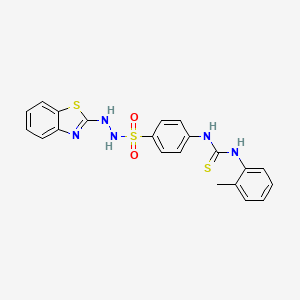
Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido bencenosulfónico, 4-((((2-metilfenil)amino)tioxometil)amino)-, 2-(2-benzotiazolyl)hidrazida es un compuesto orgánico complejo con una estructura única que combina funcionalidades de ácido sulfónico, benzotiazol e hidrazida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido bencenosulfónico, 4-((((2-metilfenil)amino)tioxometil)amino)-, 2-(2-benzotiazolyl)hidrazida típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación del anillo de benzotiazol: Esto se puede lograr haciendo reaccionar 2-aminotiofenol con un aldehído o cetona adecuado en condiciones ácidas.
Introducción del grupo ácido sulfónico: La sulfonación del benceno utilizando ácido sulfúrico concentrado u oleum introduce el grupo ácido sulfónico.
Reacciones de acoplamiento: El derivado de benzotiazol se acopla luego con el derivado de ácido sulfónico utilizando agentes de acoplamiento y condiciones apropiadas.
Formación de hidrazida:
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento, la pureza y la rentabilidad. Esto puede involucrar reactores de flujo continuo, síntesis automatizada y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido bencenosulfónico, 4-((((2-metilfenil)amino)tioxometil)amino)-, 2-(2-benzotiazolyl)hidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales involucrados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como el cloruro de tionilo o el tribromuro de fósforo.
Productos principales formados
Oxidación: Formación de derivados de ácido sulfónico u oxidación del anillo de benzotiazol.
Reducción: Formación de derivados de amina o reducción del grupo hidrazida.
Sustitución: Formación de derivados halogenados u otros productos sustituidos.
Aplicaciones Científicas De Investigación
El ácido bencenosulfónico, 4-((((2-metilfenil)amino)tioxometil)amino)-, 2-(2-benzotiazolyl)hidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido bencenosulfónico, 4-((((2-metilfenil)amino)tioxometil)amino)-, 2-(2-benzotiazolyl)hidrazida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas: Inhibiendo o activando enzimas específicas involucradas en vías metabólicas.
Interacción con ADN/ARN: Unión a ácidos nucleicos y afecta la expresión génica o la replicación.
Señalización celular: Modulación de vías de señalización que regulan el crecimiento, la diferenciación o la apoptosis celular.
Comparación Con Compuestos Similares
Compuestos similares
Ácido bencenosulfónico, 4-metil-: Un derivado de ácido sulfónico más simple con diferentes propiedades químicas.
Derivados de 2-aminopirimidina: Compuestos con actividades biológicas similares pero con diferentes características estructurales.
Unicidad
El ácido bencenosulfónico, 4-((((2-metilfenil)amino)tioxometil)amino)-, 2-(2-benzotiazolyl)hidrazida es único debido a su combinación de funcionalidades de ácido sulfónico, benzotiazol e hidrazida, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Número CAS |
116854-87-6 |
|---|---|
Fórmula molecular |
C21H19N5O2S3 |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]phenyl]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C21H19N5O2S3/c1-14-6-2-3-7-17(14)23-20(29)22-15-10-12-16(13-11-15)31(27,28)26-25-21-24-18-8-4-5-9-19(18)30-21/h2-13,26H,1H3,(H,24,25)(H2,22,23,29) |
Clave InChI |
ALUYXZZOSKDWKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NNC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



